N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide
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Overview
Description
N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, in an acidic medium.
Alkylation: The benzimidazole core is then alkylated with butyl bromide to introduce the butyl group at the nitrogen atom.
Furylcarboxamide Formation: The final step involves the reaction of the alkylated benzimidazole with 2-furoyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can modulate various signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methylbenzimidazol-2-yl)methyl]-2-furylcarboxamide
- N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide
- N-[(1-propylbenzimidazol-2-yl)methyl]-2-furylcarboxamide
Uniqueness
N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide is unique due to the presence of the butyl group, which can influence its pharmacokinetic properties, such as solubility and bioavailability. This structural variation can lead to differences in its biological activity and therapeutic potential compared to similar compounds .
Properties
IUPAC Name |
N-[(1-butylbenzimidazol-2-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-3-10-20-14-8-5-4-7-13(14)19-16(20)12-18-17(21)15-9-6-11-22-15/h4-9,11H,2-3,10,12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKZWBDRMJPHIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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